molecular formula C11H13BrClNO B8593735 4-(2-Bromo-5-chloro-benzyl)-morpholine

4-(2-Bromo-5-chloro-benzyl)-morpholine

Cat. No.: B8593735
M. Wt: 290.58 g/mol
InChI Key: UIPFOBMXCPTZOM-UHFFFAOYSA-N
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Description

4-(2-Bromo-5-chloro-benzyl)-morpholine is a chemical compound with the molecular formula C11H13BrClNO . It belongs to a class of compounds featuring a morpholine ring, a six-membered structure containing both nitrogen and oxygen that is considered a ubiquitous pharmacophore in medicinal chemistry . The morpholine ring is a common feature in drug discovery due to its ability to improve the aqueous solubility of drug candidates and influence their pharmacokinetic properties . This specific compound, with its benzyl group substituted with bromo and chloro functional groups, is primarily of interest as a versatile synthetic intermediate or building block in organic chemistry and pharmaceutical research. The presence of halogen atoms and the morpholine ring makes it a valuable precursor for constructing more complex molecules, particularly in the synthesis of potential pharmacologically active compounds . Researchers utilize such structures in the development of new chemical entities for various therapeutic areas. The compound is intended for research and development purposes in a controlled laboratory setting. This compound is For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C11H13BrClNO

Molecular Weight

290.58 g/mol

IUPAC Name

4-[(2-bromo-5-chlorophenyl)methyl]morpholine

InChI

InChI=1S/C11H13BrClNO/c12-11-2-1-10(13)7-9(11)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2

InChI Key

UIPFOBMXCPTZOM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2)Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties of Selected Morpholine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents on Benzyl Group Notable Features
This compound 685535-58-4 C₁₁H₁₃BrClNO 290.58 2-Bromo, 5-chloro Dual halogen substitution
4-(2-Bromo-5-fluorobenzyl)morpholine 91759007 C₁₁H₁₃BrFNO 274.13 2-Bromo, 5-fluoro Fluorine replaces chlorine
4-(5-Bromo-2-fluorobenzyl)morpholine 488799-67-3 C₁₁H₁₃BrFNO 274.13 5-Bromo, 2-fluoro Halogen positional isomer
4-(4-Bromo-2-fluorobenzyl)morpholine 338454-98-1 C₁₁H₁₃BrFNO 274.13 4-Bromo, 2-fluoro Bromine at para position
VPC-14449 Not provided C₁₀H₁₁Br₂N₃OS 396.09 Thiazole-linked dibromoimidazole Heterocyclic extension
4-(Benzenesulfonyl)-morpholine Not provided C₁₀H₁₃NO₃S 227.28 Benzenesulfonyl group Sulfonyl functional group

Electronic and Reactivity Differences

  • Halogen Effects: Chlorine vs. Fluorine’s strong electron-withdrawing nature could increase the electrophilicity of adjacent positions in fluorinated analogs, favoring nucleophilic substitution reactions. Positional Isomerism: In 4-(5-Bromo-2-fluorobenzyl)morpholine, bromine at the 5-position alters the electronic distribution of the benzene ring compared to the 2-bromo substitution in the target compound. This could influence binding affinities in receptor-ligand interactions or regioselectivity in further derivatization .

Spectroscopic and Physicochemical Properties

  • NMR Discrepancies: highlights that even minor structural variations (e.g., 4,5-dibromo vs. 2,4-dibromo substitution in VPC-14449) lead to distinct NMR profiles. This underscores the importance of precise structural characterization for this compound to avoid misidentification .
  • High-Pressure Behavior : While direct data on the target compound is lacking, studies on 4-(benzenesulfonyl)-morpholine under high pressure (up to 3.5 GPa) revealed phase transitions and vibrational mode changes via Raman/IR spectroscopy. Similar methodologies could be applied to study the target compound’s conformational stability .

Preparation Methods

Methylation of 2-Bromo-5-chlorophenol

In a representative procedure, 2-bromo-5-chlorophenol undergoes methylation using methyl iodide in the presence of potassium carbonate and tetra-nn-butylammonium iodide (TBAI) in dimethylformamide (DMF). This reaction achieves a 97% yield of 2-bromo-5-chloroanisole , a protected intermediate that facilitates subsequent bromination or Friedel-Crafts reactions.

Bromination of Toluene Derivatives

Radical bromination of 2-bromo-5-chlorotoluene using NN-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride generates 2-bromo-5-chlorobenzyl bromide . This method avoids over-bromination and selectively targets the benzylic position, though yields depend on stoichiometric control.

Nucleophilic Substitution with Morpholine

The benzyl halide intermediate reacts with morpholine in a nucleophilic substitution reaction. This step is pivotal for introducing the morpholine moiety.

Reaction Conditions and Optimization

  • Solvent Systems : Polar aprotic solvents like DMF or tetrahydrofuran (THF) enhance reaction rates by stabilizing transition states.

  • Bases : Potassium carbonate or cesium carbonate facilitates deprotonation of morpholine, improving nucleophilicity.

  • Catalysts : Phase-transfer catalysts (e.g., TBAI) accelerate reactions in biphasic systems.

A typical procedure involves stirring 2-bromo-5-chlorobenzyl bromide with morpholine (1.2 equivalents) and cesium carbonate (2 equivalents) in DMF at 80°C for 12 hours. The crude product is purified via silica gel chromatography, yielding This compound with >85% purity.

Friedel-Crafts Alkylation and Reductive Amination

Alternative routes leverage Friedel-Crafts alkylation to construct the benzyl-morpholine framework.

Friedel-Crafts Acylation

In a one-pot synthesis adapted from CN103570510A, 2-chloro-5-bromobenzoic acid is converted to 2-chloro-5-bromobenzoyl chloride using thionyl chloride. This intermediate undergoes Friedel-Crafts acylation with phenetole in the presence of aluminum chloride, forming a ketone intermediate. Subsequent hydroboration reduction with sodium borohydride yields a diphenylmethane derivative, which is brominated to generate the benzyl halide.

Reductive Amination

A reductive amination approach involves condensing 2-bromo-5-chlorobenzaldehyde with morpholine using sodium cyanoborohydride (NaBH3_3CN) in methanol. The reaction proceeds via imine formation followed by reduction, affording the target compound in moderate yields (60–70%).

Catalytic and Green Chemistry Approaches

Recent advancements emphasize solvent-free conditions and recyclable catalysts.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, heating 2-bromo-5-chlorobenzyl bromide with morpholine and potassium carbonate under microwave conditions (150°C, 10 minutes) achieves 90% conversion.

Ionic Liquid Catalysis

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4_4]) serve as green solvents and catalysts. Reactions in ionic liquids exhibit enhanced yields (up to 95%) and simplified purification.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Nucleophilic SubstitutionBenzyl bromide + morpholine85–90High efficiency, scalableRequires toxic solvents
Friedel-CraftsAcylation + reduction70–75One-pot synthesisLow regioselectivity
Reductive AminationAldehyde + morpholine + NaBH3_3CN60–70Mild conditionsModerate yields
Microwave-AssistedMicrowave irradiation90Rapid synthesisSpecialized equipment required

Q & A

Q. What are the recommended synthetic routes for preparing 4-(2-Bromo-5-chloro-benzyl)-morpholine?

The synthesis typically involves nucleophilic substitution between morpholine and a halogenated benzyl derivative. For example, reacting 2-bromo-5-chlorobenzyl chloride with morpholine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., K₂CO₃ or NaOH). Reaction optimization may include temperature control (20–60°C) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the molecular structure of this compound characterized experimentally?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns and morpholine ring integrity.
  • Raman/IR spectroscopy : Identification of C-Br (≈ 550 cm1^{-1}) and C-Cl (≈ 750 cm1^{-1}) stretching modes.
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. What are the critical physical properties of this compound for experimental design?

  • Molecular weight : 290.58 g/mol.
  • LogP (XLogP3) : 2.7, indicating moderate hydrophobicity.
  • Topological polar surface area : 12.5 Ų, relevant for permeability studies.
  • Melting point : Not explicitly reported, but analogs (e.g., fluorinated derivatives) suggest a range of 30–100°C depending on substituent positions .

Advanced Research Questions

Q. How do substituent positions (bromo, chloro) influence reactivity in cross-coupling reactions?

Comparative studies with analogs (e.g., 4-(2-Bromo-4-fluorobenzyl)-morpholine) reveal that bromine at the ortho position enhances electrophilicity for Suzuki-Miyaura couplings, while chlorine at the para position stabilizes intermediates via inductive effects. Steric hindrance from the morpholine ring may reduce reaction yields unless bulky ligands (e.g., SPhos) are used .

Q. What computational methods are used to predict binding interactions of this compound with biological targets?

  • Docking simulations : Molecular dynamics (MD) with force fields (e.g., AMBER) to assess binding to enzymes like cytochrome P450 isoforms.
  • DFT calculations : Optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic substitutions .

Q. How can contradictory data on reaction yields be resolved in optimization studies?

Discrepancies often arise from solvent polarity (e.g., DMF vs. toluene) or base strength (NaOH vs. K₂CO₃). Systematic Design of Experiments (DoE) approaches, such as varying temperature (20–80°C) and monitoring intermediates via LC-MS, can identify optimal conditions .

Q. What analytical challenges arise in distinguishing positional isomers of this compound?

For example, differentiating 2-bromo-5-chloro from 3-bromo-4-chloro isomers requires:

  • High-resolution mass spectrometry (HRMS) : Exact mass confirmation.
  • 2D NMR (COSY, NOESY) : Correlate coupling constants and spatial proximity of substituents.
  • Vibrational spectroscopy : Subtle shifts in IR/Raman peaks due to electronic effects .

Q. How does the morpholine ring affect the compound’s stability under high-pressure conditions?

Raman studies on morpholine derivatives under pressure (0–3.5 GPa) show reversible phase transitions. The morpholine ring’s conformational flexibility mitigates strain, while C–H···O interactions stabilize the crystal lattice. Discontinuities in dω/dp plots suggest pressure-induced electronic redistribution .

Methodological Recommendations

  • Purification : Use flash chromatography with silica gel (60–120 mesh) and gradient elution.
  • Crystallization : Recrystallize from ethanol/water (7:3) to obtain single crystals for XRD.
  • Safety : Handle in a fume hood; bromo/chloro derivatives may release toxic fumes under heating .

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